molecular formula C22H17N3O3S2 B11627687 2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11627687
M. Wt: 435.5 g/mol
InChI Key: YHIIYOQGBHJAFL-WQRHYEAKSA-N
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Description

2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid: , also known by its systematic name, is a complex organic compound. Its chemical formula is C21H16N4O3S2. Let’s break down its structure:

  • The central core consists of a thiazolidine ring (a five-membered ring containing sulfur and nitrogen atoms).
  • Attached to this core, we find a pyrazole ring (a five-membered ring containing nitrogen atoms).
  • The compound also contains a carboxylic acid group (acetic acid) and a sulfanyl group (thiol).

Preparation Methods

Industrial Production: Industrial production methods are proprietary and closely guarded by manufacturers. Large-scale production likely involves optimized synthetic routes, purification, and isolation techniques.

Chemical Reactions Analysis

Reactivity: This compound can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could yield thiazolidine derivatives with reduced sulfur.

    Substitution: The phenyl and pyrazole rings are susceptible to substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophilic reagents (e.g., amines).

Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed studies are needed to identify the major products.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related thiazolidine derivatives. Its uniqueness lies in the combination of the thiazolidine and pyrazole moieties.

Properties

Molecular Formula

C22H17N3O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C22H17N3O3S2/c1-14-7-9-15(10-8-14)20-16(12-25(23-20)17-5-3-2-4-6-17)11-18-21(28)24(13-19(26)27)22(29)30-18/h2-12H,13H2,1H3,(H,26,27)/b18-11-

InChI Key

YHIIYOQGBHJAFL-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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